1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro-
1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro-
Brand Name:
Vulcanchem
CAS No.:
135875-11-5
VCID:
VC0188714
InChI:
InChI=1S/C11H12ClN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2
SMILES:
C1CNCCN2C1=NC3=C2C=CC(=C3)Cl
Molecular Formula:
C11H12ClN3
Molecular Weight:
221.68 g/mol
1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro-
CAS No.: 135875-11-5
Main Products
VCID: VC0188714
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
CAS No. | 135875-11-5 |
---|---|
Product Name | 1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro- |
Molecular Formula | C11H12ClN3 |
Molecular Weight | 221.68 g/mol |
IUPAC Name | 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |
Standard InChI | InChI=1S/C11H12ClN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2 |
Standard InChIKey | TUQCFGVWQPJWRV-UHFFFAOYSA-N |
SMILES | C1CNCCN2C1=NC3=C2C=CC(=C3)Cl |
Canonical SMILES | C1CNCCN2C1=NC3=C2C=CC(=C3)Cl |
Synonyms | 1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro- |
PubChem Compound | 13015897 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume